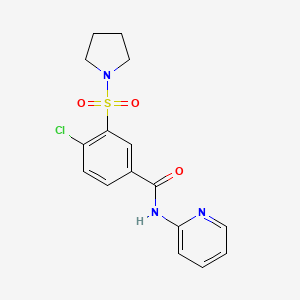![molecular formula C14H18N4O4S B6419417 N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide CAS No. 898640-79-4](/img/structure/B6419417.png)
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to its broad range of chemical and biological properties, imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole derivatives can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and various aldehydes . The structures of these compounds can be characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) spectroscopic methods .Molecular Structure Analysis
The imidazole ring is a 5-membered aromatic ring structure with nitrogen atoms at the 1 and 3 positions and carbon atoms at the 2, 4, and 5 positions . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties . They can participate in various reactions such as condensation, reduction, and complexation .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific imidazole derivatives would depend on their structure and substituents.Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research. It has been used to study a variety of topics, including biochemical and physiological processes. It has been used to study the effects of drugs on the body, and it has been used to study the effects of environmental toxins on the body. It has also been used to study the effects of certain hormones on the body, and it has been used to study the effects of certain drugs on the brain.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide is not fully understood. It is believed that this compound binds to certain proteins in the body, which then leads to the activation of certain biochemical pathways. The exact pathways that are activated are not known, but it is believed that this compound can affect the metabolism of certain drugs, hormones, and other compounds in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in the body, which can lead to an increase in the metabolism of certain drugs and hormones. It has also been shown to increase the production of certain hormones, such as serotonin and dopamine. It has also been shown to have an effect on the immune system, as it has been shown to increase the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively simple compound to synthesize, which makes it easy to use in a variety of laboratory experiments. Additionally, this compound is relatively stable, which makes it suitable for use in long-term experiments. One of the main limitations of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide has a wide range of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of this compound on the body. Additionally, this compound could be used to study the effects of environmental toxins on the body, and it could be used to study the effects of certain drugs on the brain. Additionally, this compound could be used to study the effects of certain hormones on the body, and it could be used to study the effects of drugs on the metabolism of certain compounds. Finally, this compound could be used to study the effects of certain drugs on the immune system, and it could be used to study the effects of certain drugs on the development of certain diseases.
Métodos De Síntesis
N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide can be synthesized in a variety of ways. One of the most commonly used methods is to synthesize it from a nitrobenzene, an imidazole, and a sulfonamide group. The nitrobenzene is first reacted with an imidazole in an acid-catalyzed reaction to form this compound. The reaction is then quenched with a sulfonamide group to form the final product. The reaction is typically performed in an aqueous solution at room temperature.
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,4-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-11-8-13(9-14(12(11)2)18(19)20)23(21,22)16-4-3-6-17-7-5-15-10-17/h5,7-10,16H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYCYRKMTMRMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-4-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6419339.png)
![6-(2-hydroxypropyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419356.png)
![2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6419358.png)
![3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B6419366.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6419390.png)
![8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419392.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6419399.png)
![1-butyl-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6419400.png)
![1-(2,3-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6419408.png)

![4-[(4-chlorophenyl)methyl]-1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6419421.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6419427.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-7-(propan-2-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419429.png)